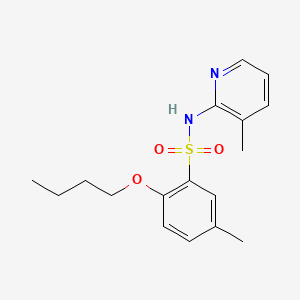
2-butoxy-5-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-butoxy-5-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-butoxy-5-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 2-butoxy-5-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Coupling Reaction: The amine group is coupled with 3-methyl-2-pyridinecarboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfonic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Formation of butoxybenzoic acid derivatives.
Reduction: Formation of sulfonic acid derivatives.
Substitution: Formation of halogenated benzenesulfonamide derivatives.
Applications De Recherche Scientifique
2-butoxy-5-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based enzyme inhibition.
Medicine: Explored for its antibacterial properties, similar to other sulfonamide compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-butoxy-5-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with biological targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antibacterial effects. The butoxy and pyridinyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
- 2-butoxy-5-chloro-4-methyl-N-(3-pyridinyl)benzenesulfonamide
- 2-butoxy-5-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide
Comparison: Compared to similar compounds, 2-butoxy-5-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide is unique due to the specific arrangement of its functional groups. The presence of the butoxy group and the methyl group on the pyridinyl ring can influence its chemical reactivity and biological activity. These structural differences can result in variations in the compound’s solubility, stability, and interaction with biological targets.
Propriétés
Formule moléculaire |
C17H22N2O3S |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2-butoxy-5-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H22N2O3S/c1-4-5-11-22-15-9-8-13(2)12-16(15)23(20,21)19-17-14(3)7-6-10-18-17/h6-10,12H,4-5,11H2,1-3H3,(H,18,19) |
Clé InChI |
MMXRRAMEIVXXLW-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=C(C=CC=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B13369195.png)
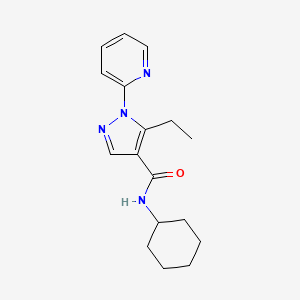
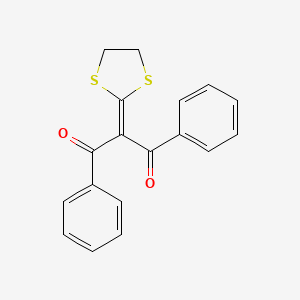
![2-[5-(1,4-benzodioxan-2-yl)-4h-1,2,4-triazol-3-ylthio]-N-(2-methoxyphenyl)acetamide](/img/structure/B13369206.png)

![2-((5-((1H-Benzo[d]imidazol-1-yl)methyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13369208.png)
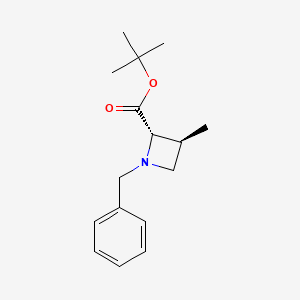
![2-[3-(4-Cyclohexylphenyl)-2-butenyl]-3-hydroxy-1-isoindolinone](/img/structure/B13369219.png)
![methyl 2-{5-[(4-chlorophenyl)(dimethylamino)methyl]-1H-tetrazol-1-yl}benzoate](/img/structure/B13369220.png)
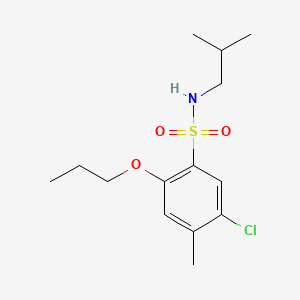

![{4-[Methyl(methylsulfonyl)amino]phenoxy}acetic acid](/img/structure/B13369231.png)
![2-{[5-oxo-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B13369267.png)
![2-({[3-Methyl-4-(pentyloxy)phenyl]sulfonyl}amino)benzamide](/img/structure/B13369274.png)
